

# Validating the Molecular Structure of Dimethyl 5-aminoisophthalate: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: *Dimethyl 5-aminoisophthalate*

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This guide provides a comprehensive analysis of the structural validation of **Dimethyl 5-aminoisophthalate** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we present experimental data, detailed protocols, and comparative analyses to support the confirmation of its chemical structure.

## Structural Overview and Spectroscopic Rationale

**Dimethyl 5-aminoisophthalate** is an aromatic compound with the chemical formula  $\text{C}_{10}\text{H}_{11}\text{NO}_4$ . Its structure consists of a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 3, and an amino group at position 5. The validation of this structure relies on identifying the characteristic signals for each unique proton and carbon atom in its NMR spectra. The symmetry of the molecule is a key factor in interpreting the number and type of signals observed.

## $^1\text{H}$ NMR Spectral Data Analysis

The  $^1\text{H}$  NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For **Dimethyl 5-aminoisophthalate**, we expect to see signals corresponding to the aromatic protons and the methyl protons of the ester groups.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for **Dimethyl 5-aminoisophthalate**

Protons (Label)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Ha	7.686	t (triplet)	1H	Aromatic proton at C4
Hb	7.451	d (doublet)	2H	Aromatic protons at C2 and C6
Hc	5.70	s (singlet)	2H	Amine (-NH <sub>2</sub> ) protons
Hd	3.866	s (singlet)	6H	Methyl (-OCH <sub>3</sub> ) protons
Solvent: DMSO- d <sub>6</sub> , Frequency: 90 MHz. <a href="#">[1]</a>				

The data presented in Table 1, obtained from a sample dissolved in DMSO-d<sub>6</sub>, aligns with the expected structure. The two methyl groups are chemically equivalent due to the molecule's symmetry, resulting in a single sharp signal at 3.866 ppm integrating to six protons. The aromatic region displays a triplet and a doublet, consistent with the substitution pattern. The protons at the C2 and C6 positions are equivalent and their signal is split into a doublet by the proton at C4. The C4 proton is split into a triplet by the two equivalent protons at C2 and C6. The broad singlet at 5.70 ppm corresponds to the two protons of the primary amine group.

## <sup>13</sup>C NMR Spectral Data Analysis

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon environments. Based on the structure of **Dimethyl 5-aminoisophthalate**, six unique carbon signals are anticipated: four for the aromatic ring and two for the ester groups. While specific experimental data with peak assignments is not readily available in public databases, the expected chemical shifts can be predicted based on established substituent effects on benzene rings.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shift Data for **Dimethyl 5-aminoisophthalate**

Carbon (Label)	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C1, C3	~166	Carbonyl carbon of the ester group.
C5	~149	Aromatic carbon attached to the electron-donating amino group.
C1, C3 (ring)	~132	Aromatic carbons attached to the electron-withdrawing ester groups.
C4	~118	Aromatic carbon para to the amino group and ortho to the ester groups.
C2, C6	~116	Aromatic carbons ortho to the amino group and ortho to the ester groups.
-OCH <sub>3</sub>	~52	Methyl carbons of the ester groups.

Predictions are based on general substituent effects in DMSO-d<sub>6</sub>.

The electron-donating amino group is expected to shield the ortho (C2, C6) and para (C4) carbons, shifting their signals upfield compared to unsubstituted benzene (128.5 ppm). Conversely, the electron-withdrawing methoxycarbonyl groups will deshield the carbons to which they are attached (C1, C3). The carbonyl carbons of the ester groups are expected to appear significantly downfield.

## Experimental Protocols

The following provides a general methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural validation of **Dimethyl 5-aminoisophthalate**.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **Dimethyl 5-aminoisophthalate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

### 2. <sup>1</sup>H NMR Spectroscopy:

- The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
- Key acquisition parameters include:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-5 seconds
  - Number of scans: 8-16
- The Free Induction Decay (FID) is processed with a Fourier transform, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

### 3. <sup>13</sup>C NMR Spectroscopy:

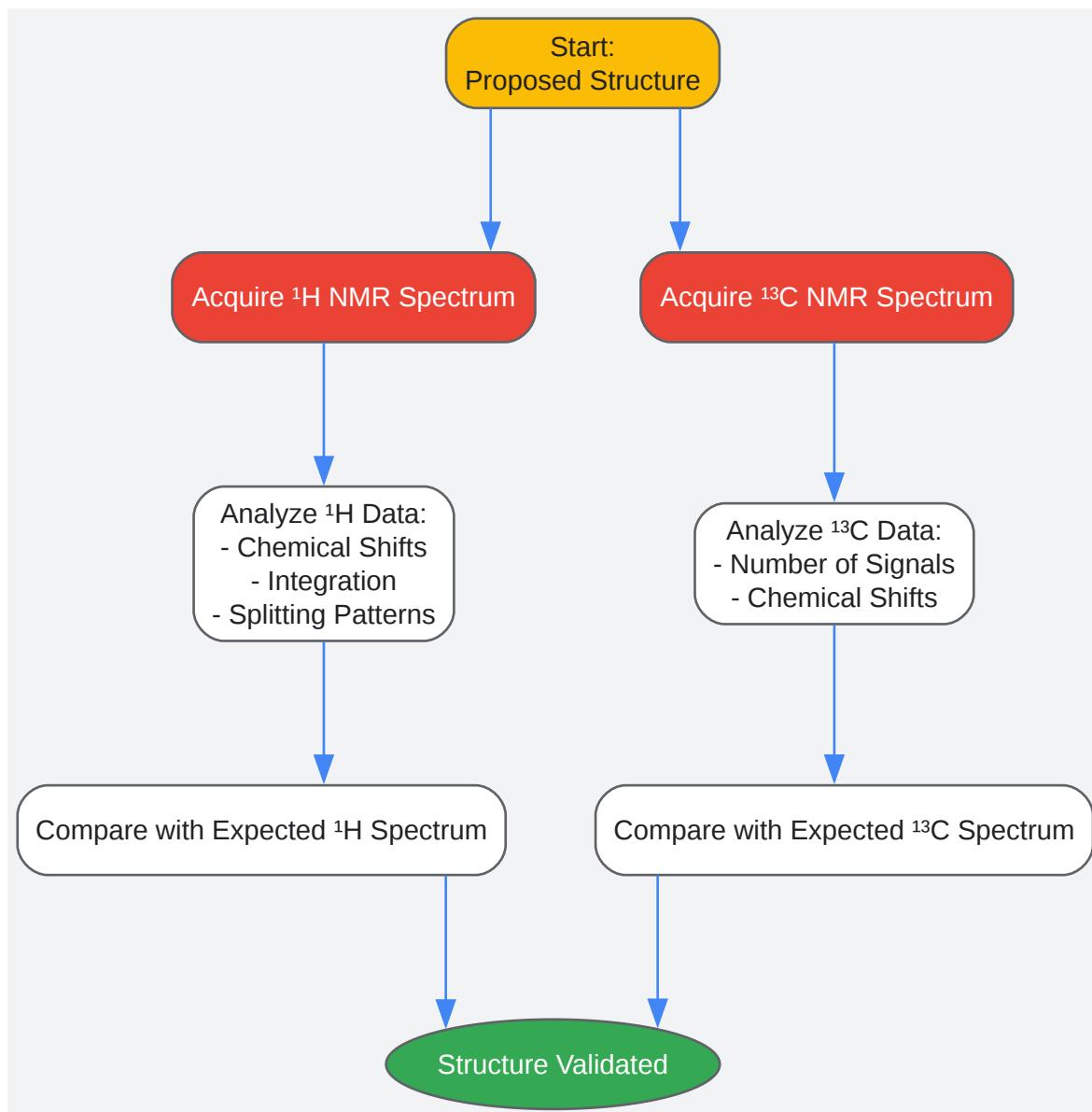
- The spectrum is acquired on the same spectrometer, often requiring a longer acquisition time due to the lower natural abundance of the <sup>13</sup>C isotope.
- A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

- Key acquisition parameters include:
  - Pulse angle: 30-45 degrees
  - Acquisition time: 1-2 seconds
  - Relaxation delay: 2-5 seconds
  - Number of scans: 128-1024 or more, depending on sample concentration.
- Processing is similar to  $^1\text{H}$  NMR, with chemical shifts referenced to the solvent peak or TMS.

## Visualizing the Validation Process

To illustrate the logic of the structural validation and the molecule itself, the following diagrams are provided.

Caption: Molecular structure of **Dimethyl 5-aminoisophthalate**.



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Caption: Workflow for NMR-based structural validation.

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## References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
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